

# Spectroscopic Data of $\gamma$ -Himachalene: A Technical Guide

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## Compound of Interest

Compound Name: *gamma-HIMACHALENE*

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This guide provides a comprehensive overview of the spectroscopic data available for the sesquiterpene  $\gamma$ -himachalene. The information is compiled from various spectral databases and scientific literature to aid in the identification, characterization, and further research of this natural compound.

## Introduction

$\gamma$ -Himachalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula  $C_{15}H_{24}$  and a molecular weight of 204.35 g/mol .<sup>[1][2][3][4]</sup> It is a common constituent of the essential oils of various plants, notably those of the *Cedrus* genus (cedarwood). This document presents the available mass spectrometry, carbon-13 nuclear magnetic resonance ( $^{13}C$  NMR), and infrared (IR) spectroscopy data for  $\gamma$ -himachalene. At present, detailed experimental  $^1H$  NMR data for  $\gamma$ -himachalene is not readily available in the public domain.

## Spectroscopic Data

The spectroscopic data for  $\gamma$ -himachalene is summarized in the following tables.

### Mass Spectrometry (MS)

Mass spectrometry data for  $\gamma$ -himachalene is available from the National Institute of Standards and Technology (NIST) database and PubChem.<sup>[1][2]</sup> The gas chromatography-mass

spectrometry (GC-MS) analysis reveals a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for  $\gamma$ -Himachalene

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	PubChem
Molecular Weight	204.35 g/mol	PubChem[1]
Molecular Ion (M <sup>+</sup> )	m/z 204	PubChem[1], NIST[2]
Top Peak	m/z 119	PubChem[1]
Second Highest Peak	m/z 105	PubChem[1]

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

A <sup>13</sup>C NMR spectrum for (+)- $\gamma$ -himachalene is available in the SpectraBase database.[5] The spectrum was recorded on a Varian CFT-20 instrument in deuterated chloroform (CDCl<sub>3</sub>) as the solvent.[1] While a detailed peak list with assignments is not provided in the available resources, the spectrum serves as a reference for the identification of  $\gamma$ -himachalene.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for  $\gamma$ -Himachalene

Parameter	Details	Source
Instrument	Varian CFT-20	PubChem[1]
Solvent	CDCl <sub>3</sub>	SpectraBase[5]
Data Availability	Spectrum available	SpectraBase[5]

## Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of (+)- $\gamma$ -himachalene is available in the SpectraBase database.[5][6] Specific absorption peak frequencies are not listed in the available

documentation, but the spectrum provides a characteristic fingerprint for the compound.

Table 3: Infrared (IR) Spectroscopy Data for  $\gamma$ -Himachalene

Parameter	Details	Source
Technique	Vapor Phase IR	SpectraBase[5][6]
Data Availability	Spectrum available	SpectraBase[5][6]

## Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra for  $\gamma$ -himachalene are not explicitly published. However, based on common practices for the analysis of sesquiterpenes, the following general methodologies are likely to have been employed.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sesquiterpenes is a standard technique for their identification and quantification in complex mixtures like essential oils.

A representative GC-MS protocol for sesquiterpene analysis would typically involve:

- Gas Chromatograph (GC): An Agilent 7890A or similar, coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, with an injection volume of approximately 1  $\mu$ L. The injector temperature would be set to around 250-280°C.
- Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 50-60°C, holding for a few minutes, then ramping up to a final temperature of 280-300°C.
- Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass scan range would typically be from m/z 40 to 400.

- **Data Analysis:** The acquired mass spectra are compared with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

A general protocol for acquiring  $^{13}\text{C}$  NMR spectra of a sesquiterpene like  $\gamma$ -himachalene would include:

- **Sample Preparation:** Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- **Spectrometer:** A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a suitable frequency for  $^{13}\text{C}$  nuclei (e.g., 100 or 125 MHz).
- **Data Acquisition:** Standard pulse programs for one-dimensional  $^{13}\text{C}$  NMR with proton decoupling are used. Key parameters that would be set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
- **Processing:** The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

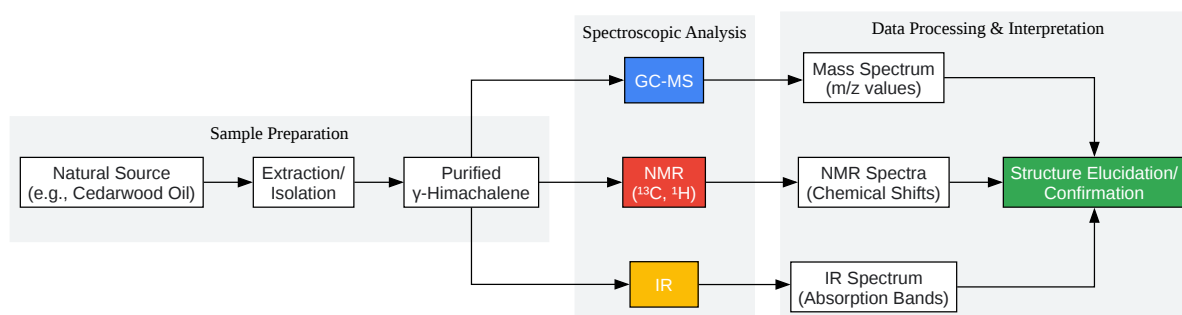
A typical protocol for obtaining a vapor phase IR spectrum involves:

- **Sample Introduction:** Injecting a small amount of the volatile compound into a heated gas cell.
- **Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** The infrared radiation is passed through the gas cell, and the absorbance is measured over a range of wavenumbers (typically 4000 to 400  $\text{cm}^{-1}$ ).
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like  $\gamma$ -himachalene.



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A generalized workflow for the spectroscopic analysis of  $\gamma$ -himachalene.

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## References

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